N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound features a dioxaspiro structure, which contributes to its chemical properties and reactivity. It belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor effects.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide is classified under sulfonamides due to the presence of the sulfonamide functional group (-SO2NH2). This classification is significant as it relates to its pharmacological properties and potential therapeutic uses.
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide can be achieved through several methods, primarily involving the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethyl amine with 4-ethoxybenzenesulfonyl chloride or similar sulfonylating agents.
The molecular structure of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide can be represented using its SMILES notation: Cc1ccc(S(=O)(=O)OCC2COC3(CCCCC3)O2)cc1
. This notation indicates the presence of both aromatic and aliphatic components within its structure.
The compound's structural features include:
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide can participate in various chemical reactions typical of sulfonamides:
These reactions often require specific conditions such as pH adjustments or catalysts to optimize yields and selectivity.
The mechanism of action for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative analysis of its efficacy can be performed using various cell viability assays and enzyme activity assays to determine IC50 values against specific targets.
The physical properties of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide include:
Chemical properties include:
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide has potential applications in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5